N-Boc Gatifloxacin

Description

Contextualization of the Fluoroquinolone Scaffold in Contemporary Organic Synthesis

The fluoroquinolone scaffold is a bicyclic system that has been a subject of extensive research for over half a century. nih.gov This core structure is characterized by a 1,4-dihydro-4-oxo-3-quinoline carboxylic acid moiety. google.com Key positions on this scaffold, such as N-1, C-7, and C-8, can be modified to alter the molecule's properties, offering a broad scope for chemical and biological investigations. nih.govfrontiersin.org The versatility of the fluoroquinolone framework has led to the development of multiple generations of synthetic antibiotics. nih.gov Contemporary research continues to explore this scaffold for the synthesis of new derivatives with a wide range of biological activities, including antibacterial and anticancer properties. nih.govekb.egmdpi.compreprints.org The structural modifications often focus on the C-7 substituent, which frequently involves nitrogen-based heterocyclic moieties like piperazine (B1678402). nih.govfrontiersin.org

The Strategic Importance of Protecting Group Chemistry in Complex Molecule Synthesis

In the synthesis of complex molecules, particularly those with multiple functional groups, controlling reactivity is a significant challenge. ichemc.ac.lk Protecting groups are chemical moieties temporarily attached to a specific functional group to prevent it from reacting while chemical transformations are carried out at other sites in the molecule. numberanalytics.comresearchgate.net This strategy is essential for achieving chemoselectivity and increasing the efficiency of a synthetic route. ichemc.ac.lknumberanalytics.com

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group, especially for amines. wikipedia.orgtotal-synthesis.com It is valued for its stability under a variety of reaction conditions and the mild conditions required for its removal. researchgate.nettotal-synthesis.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com Its removal is often accomplished with strong acids like trifluoroacetic acid (TFA). jk-sci.comchemistrysteps.com The ability to use the Boc group in conjunction with other protecting groups, known as an orthogonal strategy, is a powerful tool in multi-step syntheses. numberanalytics.comnumberanalytics.com

N-Boc Gatifloxacin (B573) as a Pivotal Intermediate in Medicinal Chemistry Research Programs

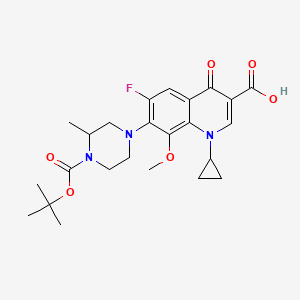

N-Boc Gatifloxacin, chemically known as 7-(4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, serves as a key intermediate in the synthesis of various Gatifloxacin derivatives and related compounds. allmpus.com The Boc group protects the secondary amine of the piperazine ring of Gatifloxacin, allowing for selective modifications at other positions of the molecule. nih.gov For instance, the free carboxylic acid group can be modified to create ester or amide derivatives. nih.govnih.gov This protected intermediate is crucial for developing prodrugs and exploring structure-activity relationships (SAR) of new fluoroquinolone analogs. nih.govnih.gov The synthesis of this compound is a critical first step in many research programs aimed at discovering novel therapeutic agents. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | 7-(4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| Molecular Formula | C₂₄H₃₀FN₃O₆ |

| Molecular Weight | 475.51 g/mol |

| Solubility | Soluble in Methanol (B129727) and DMSO |

Data sourced from Allmpus allmpus.com

Research Aims and Scope of Investigations into this compound

Research involving this compound primarily focuses on its utility as a synthetic intermediate. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers aim to optimize the synthesis of this compound and its subsequent derivatives. This includes exploring different reagents, solvents, and reaction conditions to improve yields and purity. nih.govnih.gov

Synthesis of Gatifloxacin Derivatives and Analogs: this compound is a starting point for creating a wide array of derivatives by modifying the carboxylic acid group or by deprotecting the piperazine nitrogen for further reactions. nih.govijpsr.comglobalresearchonline.net These modifications are intended to enhance biological activity, improve pharmacokinetic properties, or reduce potential side effects.

Preparation of Metabolites and Impurities: this compound is also used in the synthesis of known metabolites and potential impurities of Gatifloxacin for analytical and toxicological studies. cymitquimica.commdpi.com For example, it is an intermediate in the synthesis of Gatifloxacin N-Oxide. cymitquimica.com

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a library of compounds derived from this compound, researchers can gain insights into the relationship between the chemical structure and biological activity. researchgate.net

Detailed Research Findings: Synthesis and Characterization

The synthesis of this compound typically involves the reaction of Gatifloxacin with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov

Once synthesized, this compound can be used in subsequent reactions. For example, its carboxylic acid group can be coupled with various amines or alcohols using peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine) in a solvent like DMF (dimethylformamide). nih.gov

Characterization of this compound and its derivatives is performed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to assess purity. allmpus.comactascientific.com Spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the chemical structure. allmpus.comglobalresearchonline.net

Analytical Data for Gatifloxacin and Related Compounds

| Compound | Analytical Technique | Key Observations |

|---|---|---|

| Gatifloxacin | HPLC | Retention time of 13.2 min under specific conditions. merckmillipore.com |

| Gatifloxacin Derivatives | IR Spectroscopy | Characteristic peaks for N-H, C-H, C=O, and C-F bonds are observed. globalresearchonline.net |

| Gatifloxacin Derivatives | Mass Spectrometry | Molecular ion peaks (M+1) are detected to confirm molecular weight. globalresearchonline.net |

| This compound | HPLC | Purity is typically determined to be ≥95%. allmpus.com |

Data compiled from multiple sources. allmpus.comglobalresearchonline.netmerckmillipore.com

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O6/c1-13-11-26(8-9-27(13)23(32)34-24(2,3)4)19-17(25)10-15-18(21(19)33-5)28(14-6-7-14)12-16(20(15)29)22(30)31/h10,12-14H,6-9,11H2,1-5H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLIWMMICEQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Boc Gatifloxacin

Retrosynthetic Analysis and Identification of Key Precursors for N-Boc Gatifloxacin (B573)

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, readily available precursors. numberanalytics.comwikipedia.org For N-Boc Gatifloxacin, the most logical retrosynthetic disconnection involves cleaving the carbamate (B1207046) bond.

This primary disconnection identifies two key precursors:

Gatifloxacin : The parent antibiotic containing the essential fluoroquinolone core and the 3-methylpiperazine side chain.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : A common and efficient reagent for introducing the Boc protecting group. numberanalytics.com

A deeper retrosynthetic analysis of Gatifloxacin itself reveals it is constructed from a 7-halo-fluoroquinolone core and 2-methylpiperazine (B152721) . google.com This convergent strategy, where major fragments are synthesized separately before being joined, is a hallmark of modern pharmaceutical manufacturing. The protection of the piperazine (B1678402) nitrogen with a Boc group is a strategic step to prevent undesired side reactions during subsequent synthetic transformations. towson.edu

| Precursor | Structure | Role |

| Gatifloxacin |  | Starting material containing the core antibiotic structure |

| Di-tert-butyl dicarbonate (Boc₂O) | Source of the tert-butyloxycarbonyl (Boc) protecting group | |

| 2-Methylpiperazine |  | Key building block for the Gatifloxacin side chain |

| 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |  | The core structural unit of Gatifloxacin |

Development and Optimization of N-Boc Protection Strategies for Gatifloxacin

Optimizing reaction parameters such as temperature, time, and stoichiometry is essential for maximizing yield and minimizing byproducts. A documented procedure for the N-Boc protection of Gatifloxacin involves dissolving the parent drug, Gatifloxacin sesquihydrate, in a suitable solvent with a base, followed by the addition of Boc-anhydride. nih.gov The reaction is typically stirred at room temperature overnight to ensure completion. nih.gov

General protocols for Boc protection often use 2-3 equivalents of the Boc reagent and 1-1.5 equivalents of a base, with stirring at room temperature or with moderate heat (around 40°C). fishersci.co.uk The reaction progress can often be monitored by the effervescence of CO₂, a byproduct of the reaction. organic-chemistry.org

| Parameter | Optimized Condition | Rationale/Reference |

| Reactants | Gatifloxacin, Di-tert-butyl dicarbonate (Boc₂O) | Standard reactants for N-Boc protection. nih.gov |

| Base | 1N Sodium Hydroxide (B78521) (NaOH) | To deprotonate the amine, increasing its nucleophilicity. nih.gov |

| Stoichiometry | Slight excess of Boc₂O (e.g., 1.1 equivalents) | To drive the reaction to completion. nih.gov |

| Temperature | Room Temperature | Mild conditions prevent degradation of the complex molecule. nih.gov |

| Reaction Time | Overnight (approx. 12-16 hours) | Ensures complete conversion of the starting material. nih.gov |

While strong bases like sodium hydroxide are effective, the choice of catalyst or base can be tailored to the substrate's sensitivity and desired reaction rate. For the N-Boc protection of Gatifloxacin, sodium hydroxide (NaOH) acts as a base to facilitate the reaction. nih.gov In other syntheses of Gatifloxacin derivatives, organic bases like triethylamine (B128534) (TEA) are also employed. globalresearchonline.netresearchgate.net

The broader field of Boc protection chemistry offers a variety of catalytic systems that could be applied to optimize this transformation. These include:

Basic Catalysts : Besides NaOH and TEA, other bases like 4-dimethylaminopyridine (B28879) (DMAP) are often used, sometimes in catalytic amounts, to accelerate the reaction, especially for less reactive amines. numberanalytics.com

Acidic Catalysts : Heterogeneous solid acid catalysts, such as sulfonated reduced graphene oxide (SrGO) or perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), have been developed for efficient, metal-free Boc protection under solvent-free conditions. organic-chemistry.orgthieme-connect.com

Organocatalysts : 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can function as both a recyclable solvent and an organocatalyst, promoting rapid and high-yielding Boc protection without needing additional acidic or basic promoters. organic-chemistry.org

| Catalyst/Base System | Type | Potential Advantage | Reference |

| Sodium Hydroxide (NaOH) | Strong Inorganic Base | Effective and inexpensive. nih.gov | |

| Triethylamine (TEA) | Organic Base | Mild, soluble in organic solvents. globalresearchonline.netresearchgate.net | |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | High catalytic activity, useful for sterically hindered amines. numberanalytics.com | |

| Iodine (I₂) | Lewis Acid | Enables catalyst-free conditions at room temperature. organic-chemistry.org | |

| Sulfated Tungstate | Solid Acid | Allows for solvent-free, environmentally friendly conditions. researchgate.net |

The solvent plays a critical role by dissolving reactants and influencing the reaction pathway and rate. For the synthesis of this compound, dry tetrahydrofuran (B95107) (THF) is a documented solvent. nih.gov THF is a polar aprotic solvent that effectively dissolves both the polar Gatifloxacin and the less polar Boc-anhydride without interfering with the reaction.

Other solvents commonly used for Boc protection include:

Dichloromethane (B109758) (DCM) : A versatile solvent for many organic reactions. mdpi.com

Dimethylformamide (DMF) : A polar aprotic solvent useful for dissolving substrates with poor solubility. nih.gov

Methanol (B129727) (MeOH) : Studies have shown that alcoholic solvents can significantly accelerate the rate of Boc protection for some amines, sometimes eliminating the need for a base. wuxibiology.com The rate of reaction for p-toluidine (B81030) with Boc anhydride was found to be 70 times faster in deuterated methanol (CD₃OD) than in chloroform (B151607) (CDCl₃). wuxibiology.com

Water : Green chemistry approaches have demonstrated that Boc protection can be performed chemoselectively in water, avoiding organic solvents entirely. organic-chemistry.org

The reaction kinetics generally follow a second-order process, dependent on the concentration of both the amine and the Boc-anhydride. The rate is significantly influenced by the nucleophilicity of the amine and the choice of solvent and catalyst. numberanalytics.comwuxibiology.com

| Solvent | Type | Effect on Reaction | Reference |

| Tetrahydrofuran (THF) | Polar Aprotic | Documented solvent for this compound synthesis. nih.gov | |

| Dichloromethane (DCM) | Nonpolar Aprotic | Common solvent for Boc protection. fishersci.co.uk | |

| Methanol (MeOH) | Polar Protic | Can accelerate reaction rates for aromatic amines. wuxibiology.com | |

| Water (H₂O) | Polar Protic | Enables catalyst-free, "green" synthesis conditions. organic-chemistry.org | |

| Solvent-free | N/A | Environmentally benign, often used with solid catalysts. organic-chemistry.orgthieme-connect.com |

Exploration of Alternative Synthetic Routes to this compound

An alternative route to this compound would proceed as follows:

Protection of the side chain : 2-methylpiperazine is first reacted with Boc-anhydride to form N-Boc-2-methylpiperazine .

Coupling : The pre-protected side chain is then coupled with the fluoroquinolone core, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , via a nucleophilic aromatic substitution (SₙAr) reaction. beilstein-journals.org

This approach is common in the synthesis of fluoroquinolone antibiotics. mdpi.combeilstein-journals.orgnih.gov It offers the advantage of working with smaller, less complex molecules in the protection step and can prevent potential side reactions on the sensitive quinolone core. The synthesis of ciprofloxacin (B1669076) derivatives, for example, often involves coupling a pre-formed side chain with the quinolone core. nih.gov

Purification Techniques for this compound Synthesis

After the reaction is complete, purification is necessary to isolate this compound from unreacted starting materials, byproducts, and reagents.

The initial workup of the reaction mixture often involves:

Solvent Evaporation : Removing the reaction solvent under reduced pressure. nih.gov

Aqueous Workup : Neutralizing the reaction mixture (e.g., with saturated ammonium (B1175870) chloride) and extracting the product into an organic solvent. nih.govfishersci.co.uk

For high purity, chromatographic techniques are standard:

Flash Column Chromatography : This is a widely used method for purifying organic compounds. A silica gel column is typically used, with an eluent system such as dichloromethane and methanol, to separate the product based on polarity. nih.govrsc.org

High-Performance Liquid Chromatography (HPLC) : For analytical purposes and small-scale purification, reversed-phase HPLC (RP-HPLC) is highly effective. A C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) is commonly used for Gatifloxacin and its derivatives. itmedicalteam.plresearchgate.netnih.gov Normal-phase HPLC on a chiral column has also been used to separate Gatifloxacin enantiomers, demonstrating the versatility of this technique. nih.gov

Recrystallization : If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly crystalline, pure material.

| Technique | Description | Application |

| Aqueous Workup/Extraction | Partitioning the product between an organic solvent and an aqueous phase to remove water-soluble impurities. | Initial purification step after reaction completion. nih.gov |

| Flash Column Chromatography | Separation on a solid phase (e.g., silica gel) using a solvent gradient. | Preparative-scale purification of the crude product. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation, often on a C18 column for analytical or preparative scale. | Purity analysis and purification of final product and intermediates. nih.govnih.gov |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Final purification step to obtain high-purity solid material. globalresearchonline.net |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Boc Gatifloxacin Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Boc Gatifloxacin (B573). Both one-dimensional (¹H and ¹³C NMR) and multidimensional NMR experiments are critical for assigning the chemical shifts of all protons and carbons, thereby confirming the connectivity of the molecular framework.

¹H NMR spectroscopy of N-Boc Gatifloxacin is expected to reveal characteristic signals for the protons of the quinolone core, the cyclopropyl (B3062369) group, the methoxy (B1213986) group, the piperazine (B1678402) ring, and the tert-butoxycarbonyl (Boc) protecting group. Similarly, ¹³C NMR would provide distinct signals for each carbon atom in the molecule. While specific experimental data for this compound is not extensively available in public literature, theoretical chemical shift values can be predicted based on the analysis of Gatifloxacin and related N-Boc protected fluoroquinolones.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~8.7 | s | - |

| H-5 | ~7.9 | d | ~13.0 |

| Cyclopropyl-H | ~3.6 | m | - |

| Methoxy-H | ~3.5 | s | - |

| Piperazinyl-H | ~3.2 - 4.2 | m | - |

| Boc-H | ~1.5 | s | - |

| Methyl-H | ~1.2 | d | ~6.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl) | ~177 |

| C=O (Quinolone) | ~166 |

| C=O (Boc) | ~155 |

| Quinolone Core | ~105 - 158 |

| C (Boc) | ~80 |

| Methoxy-C | ~61 |

| Piperazinyl-C | ~45 - 55 |

| Cyclopropyl-C | ~35 |

| Methyl-C | ~18 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To overcome the limitations of one-dimensional NMR in complex molecules like this compound, multidimensional NMR techniques are employed for definitive resonance assignments.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, which is crucial for tracing the connectivity of adjacent protons, for instance, within the cyclopropyl group and the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for assigning quaternary carbons and for confirming the connectivity between different functional groups, such as the linkage of the piperazine ring to the quinolone core and the position of the Boc group.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₂₄H₃₀FN₃O₆) would be calculated and compared to the experimentally observed mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable information about the molecular structure. For N-Boc protected compounds, characteristic fragmentation patterns often involve the loss of the Boc group. In the case of this compound, fragmentation is also expected to occur at the piperazine ring. The fragmentation pathways of fluoroquinolones are well-studied and typically involve cleavages of the piperazine ring. The addition of the N-Boc group would introduce new fragmentation pathways, primarily the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da) from the Boc moiety.

Expected Fragmentation of this compound in MS/MS

| Precursor Ion (m/z) | Expected Product Ions (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ | [M+H - C₄H₈]⁺ | Isobutylene |

| [M+H]⁺ | [M+H - C₅H₉NO₂]⁺ | Boc group |

| [M+H]⁺ | Fragments of the quinolone core | Various |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Crystal Growth and Diffraction Data Collection Protocols

The successful application of X-ray crystallography for the structural elucidation of this compound is contingent upon the growth of high-quality, single crystals. The process of crystal growth is a critical, often empirical, step that involves the careful selection of solvents and crystallization conditions. For fluoroquinolone derivatives like Gatifloxacin, various polymorphs and solvates (hydrates) can be formed depending on the conditions. crystalpharmatech.comresearchgate.net Crystallization studies for Gatifloxacin have utilized solvents such as ethanol (B145695) and water, suggesting that similar systems could be effective for its N-Boc derivative. crystalpharmatech.com

Protocols for crystal growth typically involve preparing a supersaturated solution of this compound in a suitable solvent or solvent mixture. Common techniques to induce crystallization include:

Slow Evaporation: The solution is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

Vapor Diffusion: This method involves placing a drop of the concentrated this compound solution on a cover slip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystal formation.

Cooling: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and leading to the formation of crystals.

Once suitable single crystals are obtained, they are mounted for X-ray diffraction analysis. Data collection is performed on a diffractometer equipped with a focused X-ray beam, often using Mo Kα or Cu Kα radiation. To minimize thermal motion and potential radiation damage, data is typically collected at a low temperature, such as 100 K, using a cryostream. The detector, commonly a modern CCD or pixel array detector, collects the diffraction pattern as the crystal is rotated. nih.gov

Crystallographic Data Refinement and Interpretation for this compound

Following data collection, the raw diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary structural model.

This initial model is then refined against the experimental diffraction data using full-matrix least-squares procedures, typically with software packages such as SHELXL. The refinement process involves adjusting atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and site occupancy factors to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.gov The quality of the final refined structure is assessed by several factors, including the R-factor (R1), weighted R-factor (wR2), and the goodness-of-fit (GooF).

Interpretation of the refined crystal structure provides invaluable information about this compound:

Molecular Conformation: The precise three-dimensional arrangement of the molecule, including the planarity of the quinolone ring system and the conformation of the N-Boc protected piperazine ring.

Bond Lengths and Angles: Accurate measurements that can be compared to standard values to identify any unusual geometric features.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center on the piperazine ring.

Intermolecular Interactions: Identification of hydrogen bonds, van der Waals forces, and π-π stacking interactions that dictate the crystal packing arrangement.

A summary of typical crystallographic data and refinement parameters is presented in the table below.

Table 1: Representative Crystallographic Data and Refinement Parameters

| Parameter | Example Value |

|---|---|

| Empirical formula | C₂₄H₃₀FN₃O₇ |

| Formula weight | 491.51 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 15.2 Å, c = 14.8 Å α = 90°, β = 95.5°, γ = 90° |

| Volume | 2350 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.388 Mg/m³ |

| Reflections collected / unique | 15000 / 4500 [R(int) = 0.04] |

| Final R indices [I>2sigma(I)] | R1 = 0.05, wR2 = 0.13 |

| Goodness-of-fit (S) | 1.05 |

Advanced Chromatographic Purity Assessment and Enantiomeric Purity Evaluation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the chemical and stereochemical purity of this compound. These techniques offer high resolution, sensitivity, and accuracy for quantitative analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of this compound and quantifying any related impurities. While specific methods for the N-Boc derivative are not extensively published, validated methods for the parent compound, Gatifloxacin, provide a strong foundation for method development, as the core quinolone chromophore responsible for UV detection remains unchanged. nih.govnih.govnih.gov

A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Method validation is performed according to ICH (International Council for Harmonisation) guidelines to ensure the method is reliable and suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Published methods for Gatifloxacin show excellent performance, with linear calibration curves over concentration ranges like 4.0–40 μg/mL, correlation coefficients (r²) of >0.999, and high recovery rates, confirming accuracy. nih.govnih.govresearchgate.net

Table 2: Typical HPLC Method and Validation Parameters for Fluoroquinolone Analysis

| Parameter | Condition/Value |

|---|---|

| Column | Reversed Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov |

| Mobile Phase | Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH 3.3 nih.govnih.gov |

| Flow Rate | 1.0 mL/min nih.govnih.gov |

| Detection Wavelength | 293 nm nih.govscholars.direct |

| Retention Time | ~2.8 min nih.govresearchgate.net |

| Linearity Range | 4.0 - 40 μg/mL nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.999 nih.govscholars.direct |

| Accuracy (% Recovery) | 99.91% - 100.42% nih.gov |

| LOD / LOQ | 0.507 μg/mL / 1.538 μg/mL researchgate.net |

Chiral Chromatography for Stereochemical Purity Analysis

Gatifloxacin possesses a stereocenter at the C-3 position of the piperazine ring, making it a chiral molecule that exists as a pair of enantiomers (R and S forms). nih.gov Consequently, this compound is also chiral. Since enantiomers can have different pharmacological and toxicological profiles, it is crucial to control the stereochemical purity of the compound. Chiral HPLC is the preferred method for separating and quantifying these enantiomers.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for separating Gatifloxacin enantiomers. researchgate.net A normal-phase mobile system, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol) with a small amount of an amine modifier (like diethylamine) to improve peak shape, is commonly employed. researchgate.net A well-developed method can achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks, allowing for accurate determination of the enantiomeric excess (e.e.). researchgate.net

Table 3: Chiral HPLC Method for Gatifloxacin Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | n-hexane : ethanol : diethylamine (B46881) (85:15:0.1, v/v/v) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Temperature | 30°C researchgate.net |

| Detection Wavelength | 293 nm |

| Resolution Factor (Rs) | > 2.0 researchgate.net |

N Boc Gatifloxacin As a Key Intermediate in Medicinal Chemistry Research

Strategic Utilization of N-Boc Gatifloxacin (B573) in the Synthesis of Novel Fluoroquinolone Analogues

The protection of the piperazine (B1678402) amine in gatifloxacin to form N-Boc Gatifloxacin is a foundational step in the synthesis of a wide array of novel fluoroquinolone analogues. This strategy allows medicinal chemists to selectively modify other parts of the molecule, such as the C-3 carboxylic acid or the C-7 piperazine ring, without unintended reactions at the nucleophilic nitrogen.

Research has demonstrated that the C-7 position is a highly adaptable site for chemical modification that significantly influences the potency, spectrum, and safety of fluoroquinolones. actascientific.com The use of this compound as a starting material enables the synthesis of diverse derivatives. For instance, the free carboxylic acid group of this compound can be coupled with various amines or alcohols to form amides and esters, respectively. nih.gov This approach has been used to create hybrid molecules, such as linking gatifloxacin to isatin (B1672199) moieties via a 1,2,3-triazole linker, a reaction facilitated by the protected piperazine. researchgate.net

Furthermore, this compound is pivotal in creating conjugates with other bioactive molecules. It has been used in the synthesis of conjugates with peptides and other complex structures. nih.govmdpi.com For example, after protecting the piperazine amine with a Boc group, the carboxylic acid can be activated and linked to a promoiety. nih.gov Once the desired modifications are complete, the Boc group can be cleanly removed to yield the final, active analogue. google.com This strategic use of a protected intermediate is essential for exploring new chemical space and developing next-generation antibiotics.

Table 1: Examples of Synthesized Analogues from this compound

| Analogue Type | Synthetic Strategy | Purpose of Modification | Reference |

|---|---|---|---|

| Amide Derivatives | Coupling of the C-3 carboxylic acid of this compound with various amines. | To explore new chemical functionalities and potential enhancements in biological activity. | nih.gov |

| Triazole Hybrids | Multi-step synthesis involving the modification of this compound to introduce a linker for "click chemistry" reactions with other molecules like isatin. | To create hybrid compounds with potential dual-action or enhanced activity against resistant strains. | researchgate.net |

| Peptide Conjugates | Solid-phase or solution-phase peptide synthesis where this compound is coupled to a peptide sequence. | To improve targeting, cellular uptake, or modulate the pharmacokinetic properties of the parent drug. | nih.govmdpi.com |

Mechanistic Studies on Deprotection Methodologies for this compound to Free Amine Derivatives

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of gatifloxacin analogues, restoring the free amine on the piperazine ring. The deprotection is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being a widely used reagent. total-synthesis.comfishersci.co.uk

The mechanism of acid-catalyzed Boc deprotection proceeds through several key steps:

Protonation : The reaction initiates with the protonation of the carbonyl oxygen of the carbamate (B1207046) group by a strong acid like TFA or hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.com

Fragmentation : The protonated intermediate is unstable and fragments. This step involves the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. commonorganicchemistry.comjk-sci.com The stability of the tertiary carbocation is a significant driving force for this fragmentation. total-synthesis.com

Decarboxylation : The resulting carbamic acid is also unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. commonorganicchemistry.commasterorganicchemistry.com

Final Product : This decarboxylation yields the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

This process is highly efficient and satisfying to observe in the lab, as the evolution of CO2 gas is a visible indicator of the reaction's progress. masterorganicchemistry.com While TFA in a solvent like dichloromethane (B109758) (DCM) is standard, other acidic systems such as HCl in organic solvents (e.g., dioxane, ethyl acetate) or aqueous phosphoric acid have also been reported for N-Boc deprotection. fishersci.co.uknih.gov The choice of deprotection agent and conditions can be tailored based on the sensitivity of other functional groups within the molecule. nih.gov For instance, milder methods using oxalyl chloride in methanol (B129727) have been developed for substrates that may be sensitive to strong acids. nih.gov

Table 2: Common Deprotection Methods for N-Boc Group

| Reagent(s) | Solvent | Conditions | Mechanism Highlights | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 2-12 h | Protonation of carbamate, formation of stable tert-butyl cation, decarboxylation of carbamic acid. | total-synthesis.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Water | Room Temperature, ~2 h | Similar to TFA, proceeds via protonation and fragmentation. Often used to generate the hydrochloride salt directly. | fishersci.co.uk |

| Oxalyl Chloride | Methanol | Room Temperature, 1-4 h | A milder alternative involving an electrophilic mechanism, suitable for acid-sensitive substrates. | nih.gov |

The Role of this compound in Structure-Activity Relationship (SAR) Studies of Related Compounds (Focused on Chemical Synthesis Aspects)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgkcl.ac.uk this compound is an invaluable tool for conducting SAR studies on the fluoroquinolone scaffold from a synthetic standpoint. By protecting the reactive piperazine nitrogen, chemists can systematically and selectively introduce a variety of substituents at other positions of the gatifloxacin core.

The primary advantage of using this compound in SAR is the synthetic flexibility it provides. SAR studies have shown that the C-7 substituent, the piperazine ring in the case of gatifloxacin, is a critical determinant of antibacterial potency, spectrum, and physicochemical properties. actascientific.comresearchgate.net Using the N-Boc protected intermediate, researchers can create a library of analogues by modifying the C-7 piperazine itself or by derivatizing the C-3 carboxylic acid. For example, new N-4 piperazinyl derivatives can be synthesized by reacting deprotected gatifloxacin (obtained from this compound) with various electrophiles. globalresearchonline.net

This synthetic strategy allows for the exploration of how changes in steric bulk, electronics, and lipophilicity at specific positions affect activity. derpharmachemica.com For instance, a series of compounds can be synthesized from this compound where the C-3 carboxyl group is converted into various amides or esters. After these modifications, the Boc group is removed, yielding a series of final compounds that differ only at the C-3 position. nih.gov Comparing the biological activities of these systematically varied compounds provides clear and interpretable SAR data, guiding the design of more potent and effective drug candidates. kcl.ac.uk The use of this compound thus streamlines the synthetic process, enabling a more efficient and focused exploration of the chemical space around the fluoroquinolone core. researchgate.net

Precursor Applications in Prodrug Design and Delivery System Research (Chemical Design Principles Only)

The chemical design of prodrugs often involves masking a key functional group of a parent drug to improve properties like solubility, permeability, or targeted delivery. science.govnih.gov this compound serves as an essential precursor in the chemical design and synthesis of gatifloxacin prodrugs. The Boc group provides temporary protection of the piperazine amine, which allows the free carboxylic acid at the C-3 position to be the primary site for chemical modification. nih.gov

The core chemical design principle is to attach a "promoiety" to the gatifloxacin molecule that can be cleaved in vivo to release the active drug. A common strategy involves creating an ester or amide linkage at the C-3 carboxyl group. jbiochemtech.com For example, in one study, this compound was used as the starting material to synthesize ester prodrugs by linking it with antioxidants like menthol (B31143) and thymol. jbiochemtech.com The synthesis first involved protecting the gatifloxacin amine, then forming the ester bond at the C-3 position, followed by deprotection.

Another advanced chemical design involves creating transporter-targeted prodrugs. nih.govscience.gov Here, the promoiety is specifically designed to be recognized by transporters in the body, such as those in the intestines or at the blood-brain barrier, to enhance absorption and delivery. The synthesis of these complex molecules relies on the N-Boc protected intermediate. The carboxylic acid of this compound is activated (e.g., with HBTU) and then coupled with a carefully designed promoiety. nih.gov This modular synthetic approach, enabled by the Boc protecting group, is fundamental to creating sophisticated prodrugs and delivery systems designed for improved therapeutic performance. mdpi.com

Theoretical and Computational Investigations of N Boc Gatifloxacin

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Boc Gatifloxacin (B573). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The HOMO and LUMO are crucial frontier molecular orbitals that dictate a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential, while the LUMO energy corresponds to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. chemrevlett.comrsc.org

For fluoroquinolones and their derivatives, the HOMO is often located on the fused ring system, while the LUMO may be distributed across different parts of the molecule. pmf.unsa.ba These calculations help predict sites susceptible to electrophilic and nucleophilic attack. For instance, studies on similar compounds have shown that a lower HOMO-LUMO gap can be correlated with increased reactivity. chemrevlett.com

Table 1: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest greater ability to donate electrons. chemrevlett.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest greater ability to accept electrons. chemrevlett.com |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reflects chemical reactivity and stability. A smaller gap suggests higher reactivity. rsc.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. rsc.org |

Note: The specific values for N-Boc Gatifloxacin would require dedicated DFT calculations, but this table outlines the standard parameters investigated.

Electrostatic Potential Mapping (MEP): MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are color-coded to identify regions of varying electron density. Red areas indicate negative electrostatic potential, representing electron-rich regions that are susceptible to electrophilic attack. rsc.orgtandfonline.com Conversely, blue areas denote positive electrostatic potential, highlighting electron-deficient regions prone to nucleophilic attack. rsc.orgtandfonline.com Green and yellow areas represent intermediate potentials. rsc.org For this compound, MEP analysis can pinpoint the reactive sites, such as the oxygen atoms of the carboxyl and carbonyl groups and the nitrogen atoms in the piperazine (B1678402) ring, providing insights into potential intermolecular interactions. mdpi.comtandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org For this compound, MD simulations provide a dynamic picture of its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities. nih.govresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

The simulations involve calculating the forces between atoms and using these forces to predict their motion. Standard protocols often employ force fields like AMBER (Assisted Model Building with Energy Refinement) or GAFF (General Amber Force Field) to describe the potential energy of the system. nih.gov The molecule is typically solvated in a box of water molecules to mimic physiological conditions. nih.gov

Analysis of the MD trajectory can reveal key structural information. The Root Mean Square Deviation (RMSD) of the atomic positions is often calculated to assess the stability of the molecule's conformation over the simulation time. nih.gov A stable RMSD value suggests that the molecule has reached an equilibrium state. biorxiv.orgnih.gov Furthermore, analysis of dihedral angles can describe the rotation around specific bonds, such as the linkage between the quinolone core and the N-Boc protected piperazine ring, illustrating the flexibility and preferred orientations of different molecular fragments. nih.gov

In Silico Docking Studies to Explore Potential Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). biotech-asia.orgajchem-a.com These studies are crucial for exploring potential molecular interactions at the ligand-receptor binding level, without directly assessing biological outcomes.

The process involves placing the ligand into the binding site of a receptor and calculating a "binding score" or "binding affinity," which estimates the strength of the interaction. biotech-asia.orgresearchgate.net Lower binding energy values (more negative) typically indicate a more stable and favorable interaction. biotech-asia.org

For this compound, docking studies would likely target bacterial enzymes like DNA gyrase and topoisomerase IV, which are the known targets of fluoroquinolones. globalresearchonline.netbiorxiv.orgrsc.org The N-Boc group, being a bulky protecting group, would significantly influence the binding mode compared to the parent gatifloxacin. Docking simulations can visualize and analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues within the receptor's active site. ajchem-a.comresearchgate.net

Table 2: Example of Molecular Docking Results

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| DNA Gyrase Subunit A | Gatifloxacin | -6.9 | (Example: LEU80, ARG79) globalresearchonline.net |

| DNA Gyrase Subunit A | This compound | Value to be determined | Residues to be identified |

| Topoisomerase IV | Gatifloxacin | Value to be determined | Residues to be identified |

Note: This table is illustrative. The specific binding affinities and interacting residues for this compound would be obtained from actual docking calculations against the relevant protein structures.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as valuable tools for structural confirmation. q-chem.comchemrevlett.com

NMR Spectra Prediction: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C). chemrevlett.comresearchgate.net The calculated chemical shifts for the protons and carbons in this compound can be compared with experimental data to validate the computed structure. researchgate.net This comparison helps in assigning the signals in the experimental spectra to specific atoms within the molecule. youtube.com

IR Spectra Prediction: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. q-chem.comresearchgate.net These calculations predict the positions of absorption bands corresponding to the stretching and bending vibrations of different functional groups. For this compound, this would include the C=O stretching of the carboxylic acid and the N-Boc carbonyl group, N-H bending, and C-F stretching vibrations. While there can be systematic differences between calculated and experimental frequencies due to factors like anharmonicity, scaling factors are often applied to improve the agreement. chemrevlett.com Comparing the predicted spectrum with the experimental one aids in the structural elucidation and confirmation of the compound. chemrevlett.com

Green Chemistry Principles in the Synthesis of N Boc Gatifloxacin

Development of Environmentally Benign Synthetic Protocols

While effective, these solvents present environmental, health, and safety challenges. rsc.org Green chemistry principles drive the search for safer alternatives. Solvent selection guides have been developed to help chemists choose greener options by ranking solvents based on factors like toxicity, environmental persistence, and safety hazards. rsc.org The ideal replacement strategy aims to substitute hazardous solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids. mdpi.commdpi.com For example, catalyst-free N-Boc protection of various amines has been successfully achieved in a water-acetone medium, representing a more eco-friendly protocol that could be applicable to Gatifloxacin (B573). nih.gov The use of water as a solvent, where feasible, is highly encouraged as it is non-toxic, inexpensive, and environmentally safe. acs.orgmdpi.com

Dimethylformamide (DMF)google.comDimethyl Sulfoxide (DMSO)google.comTetrahydrofuran (B95107) (THF)nih.govWatermdpi.comnih.govAcetonenih.govDeep Eutectic Solvents (DES)mdpi.commdpi.comIncreasing energy efficiency is a key principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. rsc.org When heating is necessary, alternative energy sources like microwave irradiation offer significant advantages over conventional heating methods. researchgate.netlew.ro Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. researchgate.netnih.gov This "volumetric heating" is more efficient than conventional heating, which relies on slower conduction and convection from an external heat source. researchgate.netnih.gov

The benefits of MAOS are well-documented and include dramatically reduced reaction times (from hours to minutes), increased product yields, higher product purity, and lower energy consumption. researchgate.netlew.ro For example, the synthesis of certain heterocyclic compounds, which are structurally related to the core of Gatifloxacin, has been achieved in 10 minutes using microwave irradiation, compared to 12 hours with conventional heating. lew.ro Microwave heating has been successfully applied to the synthesis of various nitrogen-containing heterocycles, demonstrating its potential as a green technology for synthesizing complex molecules like N-Boc Gatifloxacin. nih.govrsc.org The use of microwave-assisted synthesis can also facilitate reactions in greener solvents, such as water or DMSO, further enhancing the environmental profile of the process. mdpi.comnih.gov

Heating Mechanismresearchgate.netlew.roReaction Timelew.rolew.roresearchgate.netEnergy Consumptionresearchgate.netProduct Yieldresearchgate.netlew.roSide Reactionsresearchgate.netCatalysis in this compound Synthesis (Heterogeneous and Homogeneous Catalysis)

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can, in principle, be recycled, thus minimizing waste. sciencenet.cn The synthesis of this compound involves several steps where catalysis can play a crucial role. For example, in the synthesis of a gatifloxacin intermediate, a Lewis acid such as zinc chloride, ferric chloride, or cuprous chloride is used as a catalyst for a chloromethylation reaction. google.com These are examples of homogeneous catalysts, which are in the same phase as the reactants.

In the context of the Boc-protection step, while it can be performed under catalyst-free conditions, various catalysts have been developed to improve efficiency and selectivity for other substrates, which could be applied here. nih.gov More importantly, the removal of the Boc group, a common subsequent step in prodrug synthesis, often requires acidic conditions. mdpi.com Green chemistry encourages the replacement of strong, corrosive mineral acids with recyclable solid acid catalysts (heterogeneous catalysis) or more benign and efficient catalysts. csic.es Iron(III) salts have emerged as inexpensive, abundant, and low-toxicity catalysts for the selective deprotection of N-Boc groups, presenting a sustainable alternative to traditional reagents. csic.es The use of such catalysts aligns with green chemistry principles by reducing hazardous waste and employing earth-abundant metals. csic.es Similarly, photoredox catalysis represents a modern approach for the functionalization of piperazine (B1678402) rings, offering a pathway to new derivatives under mild conditions. beilstein-journals.org

Atom Economy and Process Intensification Strategies

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comprimescholars.com A reaction with high atom economy is inherently less wasteful. langholmandcanonbieschools.dumgal.sch.uk

The key transformation to produce this compound is the reaction of Gatifloxacin with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govReaction: Gatifloxacin + (Boc)₂O → this compound + CO₂ + tert-Butanol (B103910)

In this reaction, not all atoms from the (Boc)₂O reagent are incorporated into the final this compound product. The formation of carbon dioxide and tert-butanol as by-products lowers the atom economy. rsc.org While this reaction is common, from a green chemistry perspective, alternative protecting group strategies or reagents that offer higher atom economy would be preferable.

Waste Minimization and By-product Utilization in this compound Production

Waste minimization is a comprehensive strategy that goes beyond atom economy to include the reduction of all waste streams, including excess reagents, solvent losses, and purification materials. beeindia.gov.inepa.gov It is defined as systematically reducing waste at its source through prevention and recycling. researchgate.netbeeindia.gov.in

In the production of this compound, waste is generated from several sources:

By-products: As noted, the Boc protection step generates tert-butanol and carbon dioxide. rsc.org While CO₂ is a gas, tert-butanol is a solvent that must be managed as waste or potentially recovered and reused.

Solvent Waste: Solvents used for the reaction and subsequent purification are a major source of liquid waste. rsc.org Selecting recyclable or environmentally benign solvents is a key waste minimization strategy. mdpi.com

Unreacted Reagents and Purification Waste: Incomplete reactions lead to waste of starting materials, and chromatographic purification generates solid waste (e.g., silica (B1680970) gel) and additional solvent waste.

A successful waste minimization program involves a systematic audit of the entire process to identify and quantify waste streams. beeindia.gov.in Strategies for reduction can then be implemented, such as optimizing reaction conditions to maximize conversion, reusing solvents after distillation, or finding applications for by-products. beeindia.gov.inepa.gov Given that the final product is related to an antibiotic, it is also critical to manage any waste containing active pharmaceutical ingredients to prevent environmental contamination and the potential development of antimicrobial resistance (AMR). who.int

Future Directions and Emerging Research Avenues for N Boc Gatifloxacin

Exploration of Novel Derivatization Pathways and Functionalization of Piperazine (B1678402) Ring

The N-Boc protecting group on the gatifloxacin (B573) piperazine ring is a key feature that allows for selective chemical modifications. This temporary blockage of one nitrogen atom enables chemists to precisely target other positions on the molecule, particularly the second nitrogen of the piperazine ring and the C-3 carboxylic acid group, for derivatization. nih.govnih.gov This has opened up avenues for creating new families of fluoroquinolone analogs with potentially enhanced or entirely new biological activities.

Recent research has focused on synthesizing novel derivatives by reacting N-Boc gatifloxacin with various chemical entities. For instance, a series of N-4 piperazinyl derivatives of gatifloxacin have been synthesized, demonstrating the feasibility of modifying the piperazine moiety. researchgate.net The Boc group facilitates controlled reactions, such as the formation of amides, esters, and other functional groups at the C-3 position or the available piperazine nitrogen. nih.govnih.gov

One of the most promising areas of research is the direct functionalization of the piperazine ring itself. While much of the existing research on piperazine-containing pharmaceuticals focuses on N-substitution, there is growing interest in C-H functionalization to introduce substituents directly onto the carbon atoms of the ring. acs.orgbeilstein-journals.orgbeilstein-journals.org This approach, which can be facilitated by techniques like photoredox catalysis and lithiation, could lead to the creation of gatifloxacin analogs with unprecedented structural diversity and potentially novel pharmacological profiles. mdpi.comencyclopedia.pub The N-Boc group plays a crucial role in these advanced synthetic strategies by modulating the reactivity of the piperazine ring. acs.orgmdpi.com

The table below summarizes some of the explored derivatization pathways starting from gatifloxacin or its protected intermediates, highlighting the versatility of the fluoroquinolone scaffold for creating new chemical entities.

| Starting Material | Reaction Type | Resulting Derivative Class | Potential Application | Reference |

| Gatifloxacin | Reaction with N-monoalkyl diamines | Lipophilic gatifloxacin derivatives | Antitubercular agents | researchgate.net |

| Gatifloxacin | Schiff base formation at piperazinyl nitrogen | N-substituted piperazinyl Schiff bases | Antibacterial agents | researchgate.net |

| This compound | Amide coupling at C-3 carboxylic acid | Prodrugs targeting specific transporters | Ocular drug delivery | nih.gov |

| Ciprofloxacin (B1669076)/Levofloxacin | Condensation with benzimidazoles | Benzimidazole-quinolinone hybrids | Antifungal agents | nih.gov |

| Fluoroquinolone core | Hybridization with quinazolinone | Fluoroquinolone-quinazolinone hybrids | Antibacterial agents against resistant strains | researchgate.netnih.gov |

These examples underscore the significant potential for creating a wide array of new molecules from the this compound scaffold, driving the search for next-generation therapeutic agents.

Integration into Automated Synthesis Platforms for High-Throughput Research

The evolution of medicinal chemistry is increasingly driven by automation and high-throughput methodologies. spirochem.comacs.orghitgen.com These platforms enable the rapid synthesis and screening of large compound libraries, significantly accelerating the drug discovery process. spirochem.comrsc.org this compound is an ideal candidate for integration into such automated workflows.

As a stable, well-characterized intermediate, this compound can serve as a core building block for parallel synthesis. hitgen.com In this approach, the core scaffold is reacted with a diverse set of chemical reagents in a multi-well format (e.g., 96-well plates) to generate a library of related compounds simultaneously. spirochem.com The Boc protecting group is particularly amenable to automated synthesis protocols, as its removal can often be achieved under standardized conditions, followed by further derivatization at the newly exposed nitrogen.

The benefits of using this compound in high-throughput synthesis include:

Efficiency: Automated platforms can perform and purify reactions on a microscale, drastically reducing the time and resources required to generate a large number of analogs compared to traditional methods. nih.gov

Diversity: By using a wide range of reactants, a highly diverse library of gatifloxacin derivatives can be created, expanding the chemical space explored for potential new drug candidates. spirochem.com

Accelerated Discovery: The rapid generation of compound libraries allows for faster identification of "hits" and subsequent lead optimization in drug discovery programs. acs.orgrsc.org

While direct examples of this compound in large-scale automated synthesis are still emerging, the principles of high-throughput chemistry are well-established for similar complex molecules. acs.orghitgen.com The application of these technologies to fluoroquinolone synthesis represents a significant future direction, with this compound poised to be a key player in these efforts.

Advanced Materials Science Applications as Chemical Scaffolds (if applicable)

While the primary focus of fluoroquinolone research has been on their medicinal applications, the unique chemical structure of molecules like this compound presents intriguing possibilities for their use as scaffolds in materials science. The rigid, planar quinolone core combined with the flexible, functionalizable piperazine ring offers a versatile platform for the design of novel materials.

Potential applications in materials science could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and carbonyl groups of the quinolone core, along with the nitrogen atoms of the piperazine ring, are excellent sites for coordination with metal ions. ekb.eg This could lead to the formation of novel coordination polymers or MOFs with interesting electronic, magnetic, or catalytic properties. The biological activity of the gatifloxacin unit could also be imparted to the resulting material.

Functional Polymers: The this compound molecule could be polymerized or grafted onto polymer backbones to create functional materials. For example, incorporating the gatifloxacin moiety could create polymers with antimicrobial surfaces for medical devices or other applications.

Sensors: The fluoroquinolone structure is known to interact with various metal ions. This property could be harnessed to develop chemical sensors where a change in fluorescence or another optical property signals the presence of a specific analyte.

The use of fluoroquinolones as chemical scaffolds in materials science is still a nascent field. acs.orgresearchgate.net However, the rich chemistry and well-understood properties of compounds like this compound make them attractive candidates for exploration in this area.

Interdisciplinary Research Collaborations in Chemical Synthesis

The future development of this compound and its derivatives will greatly benefit from interdisciplinary research collaborations. The complexity of modern drug discovery and materials science necessitates a team-based approach, bringing together experts from various fields.

Key collaborations would involve:

Synthetic and Medicinal Chemists: To design and synthesize novel gatifloxacin analogs with improved properties. mdpi.com This includes developing more efficient and greener synthetic routes. junikhyatjournal.inresearchgate.net

Computational Chemists: To use molecular modeling and docking studies to predict the binding of new derivatives to biological targets, helping to prioritize synthetic efforts. researchgate.net

Biologists and Pharmacologists: To evaluate the biological activity of new compounds, including their efficacy against resistant bacterial strains and their potential for other therapeutic applications such as anticancer or antiviral agents. nih.govmdpi.commdpi.com

Materials Scientists: To explore the potential of this compound as a building block for new functional materials, as discussed in the previous section.

Such collaborations are essential to fully exploit the potential of the this compound scaffold. By combining diverse expertise, researchers can accelerate the pace of innovation, leading to the development of next-generation therapeutics and advanced materials. mdpi.comquotidianosanita.it

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Boc Gatifloxacin, and how can researchers optimize yield and purity?

- Methodological Answer : this compound synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of Gatifloxacin. Common protocols use Boc anhydride or Boc-O-succinimide in dichloromethane or THF with a base (e.g., triethylamine). Optimize reaction conditions (temperature, stoichiometry) using thin-layer chromatography (TLC) to monitor progress. Purify via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95%) and NMR (e.g., δ 1.4 ppm for Boc methyl groups) .

Q. How should researchers design experiments to assess the antimicrobial activity of this compound against resistant bacterial strains?

- Methodological Answer : Follow CLSI/NCCLS guidelines for minimum inhibitory concentration (MIC) assays. Use standardized bacterial strains (e.g., M. tuberculosis H37Rv) and include controls (e.g., unmodified Gatifloxacin, solvent-only). Test concentrations in a doubling dilution series (0.25–32 µg/mL) and incubate under aerobic conditions. Compare MIC ratios (e.g., this compound vs. parent compound) using censored regression analysis to account for non-linear correlations, as demonstrated in fluoroquinolone studies .

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

- Methodological Answer : Use LC-MS to track Boc group hydrolysis in simulated physiological buffers (pH 7.4, 37°C). Monitor degradation products via high-resolution mass spectrometry (HRMS) and quantify stability using UV-Vis spectroscopy (λ = 270–290 nm for fluoroquinolones). Validate methods with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data between this compound and its derivatives across bacterial species?

- Methodological Answer : Conduct comparative MIC assays with isogenic mutant strains (e.g., gyrA mutants) to isolate resistance mechanisms. Use whole-genome sequencing to identify mutations in target enzymes (DNA gyrase/topoisomerase IV). Apply multivariate regression to account for variables like efflux pump activity or biofilm formation, referencing fluoroquinolone cross-resistance frameworks .

Q. What experimental designs are suitable for probing the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., Boc group placement, fluorinated substituents). Test activity via MIC assays and correlate with computational models (e.g., molecular docking using M. tuberculosis gyrase structures). Use principal component analysis (PCA) to identify critical physicochemical parameters (logP, polar surface area) influencing potency .

Q. How should statistical methods be applied to interpret heterogeneous pharmacokinetic data for this compound in preclinical models?

- Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations in rodent studies. Address variability via mixed-effects modeling (e.g., NONMEM). Validate findings with bootstrap resampling (1,000 iterations) and report 90% confidence intervals. Follow NIH guidelines for preclinical data reporting to ensure reproducibility .

Methodological Considerations

- Ethical Compliance : Adhere to institutional review protocols for preclinical studies (e.g., NIH guidelines for animal welfare) and disclose conflicts of interest .

- Literature Review : Use Google Scholar to prioritize high-impact studies on fluoroquinolone derivatives, filtering by citation count and relevance to M. tuberculosis or Gram-negative pathogens .

- Data Transparency : Publish raw datasets (e.g., MIC values, spectral data) in supplementary materials with detailed metadata to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.